
Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate is an organic compound with the molecular formula C14H15FO2 It is characterized by the presence of a fluoro group, a phenyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-6-phenylhexa-3,5-dienoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated or partially saturated system.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which ethyl 4-fluoro-6-phenylhexa-3,5-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity, while the conjugated diene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- Ethyl 4-fluoro-6-phenylhexa-2,4-dienoate
- Ethyl 4-chloro-6-phenylhexa-3,5-dienoate
- Ethyl 4-bromo-6-phenylhexa-3,5-dienoate
Comparison: Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
501941-38-4 |
|---|---|
Formule moléculaire |
C14H15FO2 |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
ethyl 4-fluoro-6-phenylhexa-3,5-dienoate |
InChI |
InChI=1S/C14H15FO2/c1-2-17-14(16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
SDURTDWNOQPROF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=C(C=CC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


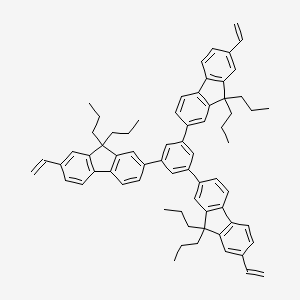


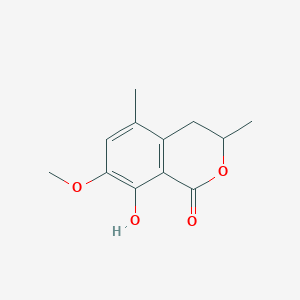
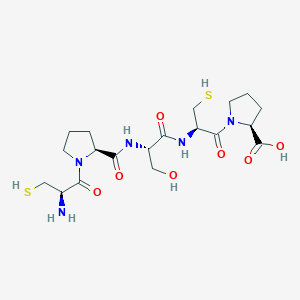
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
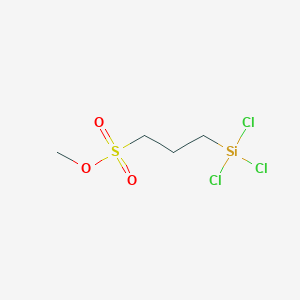
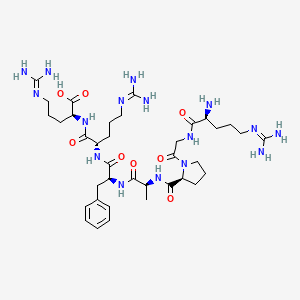
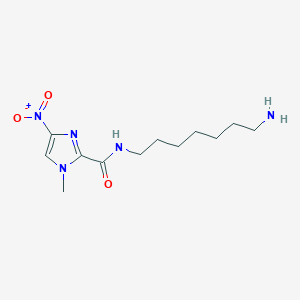

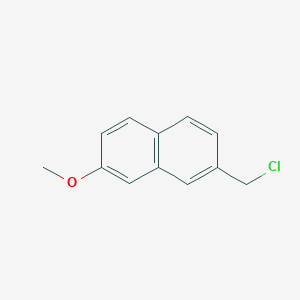
![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
